2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid is a complex organic compound that belongs to the class of pyrrolopyrazines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyrazine ring system attached to an amino acid backbone
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that 5h-pyrrolo [2,3- b] pyrazine derivatives, which include this compound, have shown more activity on kinase inhibition .
Biochemical Pathways
The compound’s potential kinase inhibitory activity suggests it may affect pathways involving kinases .
Result of Action
The compound’s potential kinase inhibitory activity suggests it may have effects on cellular processes regulated by kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid typically involves multiple steps. One common approach starts with the preparation of pyrrolo[2,3-b]pyrazine derivatives. The process often includes:
Cross-coupling reactions: Using palladium catalysts such as Pd(OAc)2 with ligands like xantphos.
Substitution reactions: Involving reagents like t-butyl carbamate.
Cyclization reactions: Catalyzed by bases such as Cs2CO3 in solvents like DMSO.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: Typically involving oxidizing agents to introduce oxygen functionalities.
Reduction: Using reducing agents to remove oxygen functionalities or reduce double bonds.
Substitution: Commonly with halogenated reagents to introduce new substituents on the pyrrolo[2,3-b]pyrazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Including halogenated compounds like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyrazine ring .
Scientific Research Applications
2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including kinase inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid can be compared with other pyrrolopyrazine derivatives:
5H-pyrrolo[2,3-b]pyrazine derivatives: Known for their kinase inhibition activity.
Pyrrolo[1,2-a]pyrazine derivatives: Exhibiting antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-6(9(14)15)3-5-4-13-8-7(5)11-1-2-12-8/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKLFVDILQVMDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.